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5-Hete methyl ester - 78037-99-7

5-Hete methyl ester

Catalog Number: EVT-13850825
CAS Number: 78037-99-7
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

5-Hete methyl ester is synthesized from arachidonic acid, which is found in the phospholipids of cell membranes. Arachidonic acid can be obtained from dietary sources such as meat and eggs or synthesized in the body from linoleic acid.

Classification

5-Hete methyl ester falls under the category of fatty acid methyl esters, which are esters formed from the reaction of fatty acids with methanol. This class of compounds is crucial for various applications, including biodiesel production and analytical chemistry.

Synthesis Analysis

Methods

The synthesis of 5-Hete methyl ester typically involves the methylation of 5-hydroxyeicosatetraenoic acid. Several methods can be employed for this process:

  1. Acid-Catalyzed Esterification: This method involves reacting arachidonic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction conditions usually require refluxing the mixture to ensure complete conversion to the methyl ester .
  2. Base-Catalyzed Transesterification: In this method, sodium methoxide or potassium hydroxide can be used as a catalyst to facilitate the reaction between arachidonic acid and methanol. The process generally operates at lower temperatures compared to acid-catalyzed methods .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance the efficiency and yield of methyl ester synthesis by providing uniform heating and reducing reaction times .

Technical Details

The typical reaction can be summarized as follows:

Arachidonic Acid+MethanolCatalyst5 Hete Methyl Ester+Water\text{Arachidonic Acid}+\text{Methanol}\xrightarrow{\text{Catalyst}}\text{5 Hete Methyl Ester}+\text{Water}
Molecular Structure Analysis

Structure

The molecular formula for 5-Hete methyl ester is C21H34O3C_{21}H_{34}O_3. Its structure features a long hydrocarbon chain typical of fatty acids, with a hydroxyl group at the fifth carbon position.

Data

  • Molecular Weight: 334.49 g/mol
  • Density: Approximately 0.90 g/cm³
  • Melting Point: Not precisely defined due to its complex nature but generally low due to its fatty acid structure.
  • Boiling Point: Estimated around 300 °C, depending on purity and atmospheric pressure .
Chemical Reactions Analysis

Reactions

5-Hete methyl ester can participate in various chemical reactions:

  1. Hydrolysis: In the presence of water and an enzyme or acid, it can revert to arachidonic acid and methanol.
  2. Transesterification: It can react with other alcohols to form different fatty acid esters.
  3. Oxidation: Under oxidative conditions, it may yield various oxidized products that could have biological significance.

Technical Details

These reactions are essential for understanding its behavior in biological systems and potential applications in pharmaceuticals.

Mechanism of Action

Process

The mechanism by which 5-Hete methyl ester exerts its effects largely relates to its role as a signaling molecule in inflammatory pathways. Upon release from cell membranes, it can activate specific receptors involved in inflammation and pain response.

Data

Research indicates that 5-Hete methyl ester may influence leukocyte migration and cytokine production, contributing to its pro-inflammatory properties . Its interaction with receptors such as the peroxisome proliferator-activated receptors (PPARs) further elucidates its biological significance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to pale yellow liquid.
  • Odor: Characteristic fatty odor.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases during hydrolysis or transesterification reactions .
Applications

5-Hete methyl ester has several scientific uses:

  1. Biochemical Research: Utilized in studies investigating lipid metabolism and inflammatory responses.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in treating inflammatory diseases.
  3. Analytical Chemistry: Employed as a standard in mass spectrometry for lipid profiling due to its defined structure .
Biosynthesis and Enzymatic Pathways of 5-HETE Derivatives

Role of 5-Lipoxygenase (5-LO) in 5-HETE Precursor Synthesis

5-Lipoxygenase (5-LO), encoded by the ALOX5 gene, serves as the foundational enzyme for 5-HETE biosynthesis. This iron-containing dioxygenase catalyzes the stereospecific oxygenation of arachidonic acid at the C5 position to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE). The reaction proceeds via hydrogen abstraction at C7, followed by antarafacial oxygen insertion at C5, generating a conjugated diene system [1] [5]. 5(S)-HpETE is rapidly reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE) through cellular peroxidases, though it may alternatively undergo dehydration to leukotriene A₄ (LTA₄) [5] [7].

The enzymatic activity of 5-LO exhibits absolute substrate specificity for polyunsaturated fatty acids containing a 1,4-cis,cis-pentadiene system, with arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) serving as the preferred substrate [5] [7]. Enzyme activation requires both calcium ions (Ca²⁺; Kd ~6 μM) and membrane translocation. The N-terminal β-sandwich domain of 5-LO binds Ca²⁺, facilitating its movement to the nuclear envelope where it interacts with 5-lipoxygenase-activating protein (FLAP) [5]. This protein complex enables efficient transfer of arachidonic acid to the catalytic site.

Post-translational modifications critically regulate 5-LO activity:

  • Phosphorylation at Ser271 by MAPKAPK2/3 inhibits nuclear export, prolonging activity
  • Phosphorylation at Ser523 by PKA promotes cytosolic localization and reduces catalytic activity
  • Phosphorylation at Ser663 by ERK1/2 enhances enzyme stability [2] [5]

Table 1: Characteristics of Human 5-Lipoxygenase [1] [2] [5]

PropertyCharacteristicFunctional Significance
GeneALOX5 (chromosome 10q11.2)14 exons; promoter methylation regulates tissue expression
Protein Structure672-673 amino acids; N-terminal β-sandwich + C-terminal catalytic domainIron coordinated by H372, H550, I673
Molecular Mass77-80 kDaVaries slightly across species
Tissue DistributionNeutrophils, eosinophils, monocytes, macrophages, mast cells, dendritic cells, B-lymphocytesRestricted to immune cells in normal physiology
CofactorsCa²⁺, ATP, FLAPCa²⁺ induces membrane association; ATP stabilizes structure
Primary ReactionArachidonic acid → 5(S)-HpETEPrecursor to 5-HETE and leukotrienes

Enzymatic Conversion of 5-HETE to 5-Oxo-ETE via 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) catalyzes the NADP⁺-dependent oxidation of 5(S)-HETE to form 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), a metabolite with 30-100-fold greater chemotactic potency than its precursor [3] [8]. This microsomal enzyme demonstrates remarkable stereochemical specificity, exclusively acting on 5(S)-hydroxy groups with adjacent 6-trans double bonds in C18-C22 fatty acids [3] [8].

The reaction mechanism follows a ping-pong bi-bi kinetic model:

  • NADP⁺ binds to the enzyme's oxidized form
  • Hydride transfer from 5(S)-HETE generates 5-oxo-ETE and NADPH
  • NADPH dissociates
  • Subsequent NADP⁺ binding enables another catalytic cycle [3] [8]

Key kinetic parameters for the human enzyme include:

  • Forward reaction (5-HETE → 5-oxo-ETE): Km(5-HETE) = 670 nM; Km(NADP⁺) = 139 nM; pH optimum 10.2
  • Reverse reaction (5-oxo-ETE → 5-HETE): Km(5-oxo-ETE) = 310 nM; Km(NADPH) = 250 nM; pH optimum 6.0
  • Catalytic efficiency (Vmax/Km) for oxidation exceeds reduction by approximately 4-fold at physiological pH [8]

The reaction equilibrium is exquisitely sensitive to the NADP⁺/NADPH ratio:

\frac{[5\text{-oxo-ETE}][\text{NADPH}]}{[5\text{-HETE}][\text{NADP}^+]} = K_{\text{eq}}

Under reducing conditions (low NADP⁺/NADPH ratio), 5-HEDH favors 5-oxo-ETE reduction. Conversely, oxidative stress (e.g., t-butyl hydroperoxide exposure) increases the NADP⁺/NADPH ratio from ~0.08 to >3, driving 5-oxo-ETE production [3] [8]. Phagocyte respiratory burst similarly promotes 5-oxo-ETE synthesis through NADPH oxidase-mediated NADP⁺ generation [8].

Table 2: Kinetic Parameters of 5-HEDH in Human Cells [3] [8]

ParameterForward Reaction (Oxidation)Reverse Reaction (Reduction)
Substrate5(S)-HETE5-oxo-ETE
CofactorNADP⁺NADPH
Kₘ (Substrate)670 nM310 nM
Kₘ (Cofactor)139 nM (NADP⁺)250 nM (NADPH)
Vₘₐₓ8.2 nmol/min/mg1.1 nmol/min/mg
pH Optimum10.26.0
Inhibitor ConstantsNADPH (Kᵢ = 224 nM)NADP⁺ (Kᵢ ≈ 150 nM)

Methyl Esterification Mechanisms in Eicosanoid Metabolism

Methyl esterification serves as a critical derivatization strategy for enhancing the analytical properties of 5-HETE and its derivatives. This chemical modification involves the formation of a methyl ester at the carboxylic acid terminus through acid-catalyzed nucleophilic acyl substitution [6] [10].

The Fischer-Speier esterification mechanism proceeds via four concerted steps:

  • Protonation: The carboxylic oxygen of 5-HETE is protonated by Brønsted acid catalysts (e.g., H₂SO₄, HCl, BF₃)
  • Nucleophilic attack: Methanol oxygen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate
  • Proton transfer: Intramolecular proton migration from the hydroxy group to the adjacent alkoxy group
  • Elimination: Water departs as a leaving group, regenerating the acid catalyst and yielding 5-HETE methyl ester [10]

Figure: Reaction Mechanism for 5-HETE Methyl Esterification

Step 1: Protonation of Carbonyl Oxygen5-HETE-COOH + H⁺ → 5-HETE-C⁺(OH)OHStep 2: Nucleophilic Addition5-HETE-C⁺(OH)OH + CH₃OH → 5-HETE-C(OH)(OH)-OCH₃⁺Step 3: Proton Transfer5-HETE-C(OH)(OH)-OCH₃⁺ → 5-HETE-C(OH)₂⁺-OCH₃ (tautomerization)Step 4: Water Elimination5-HETE-C(OH)₂⁺-OCH₃ → 5-HETE-COOCH₃ + H⁺ + H₂O

This esterification achieves two primary analytical advantages:

  • Volatility enhancement: Enables gas chromatographic analysis (GC-MS)
  • Chromatographic resolution: Reduces hydrogen bonding, improving peak symmetry in reversed-phase HPLC separations [6]

The reaction equilibrium favors ester formation through Le Chatelier's principle by using excess methanol and continuous removal of water. While enzymatic esterification methods exist, acid-catalyzed chemical esterification remains predominant for eicosanoid analytics due to its rapid completion and quantitative yields [6].

Substrate Specificity and Kinetic Studies of 5-HEDH

5-HEDH exhibits stringent structural requirements for substrate recognition. Kinetic analyses using microsomal preparations from PMA-differentiated U937 cells reveal the enzyme's regioselectivity and stereoselectivity [3] [8]:

Optimal substrate features:

  • C18-C22 carbon chain length
  • (5S)-hydroxy configuration
  • Δ⁶ trans double bond
  • cis double bonds at Δ⁸, Δ¹¹, and Δ¹⁴
  • Free carboxylic acid group

Substrate tolerance:

  • Chain shortening: C14 analogs show 15% relative activity
  • Stereochemistry: 5(R)-HETE is oxidized at <5% efficiency versus 5(S)-HETE
  • Double bonds: 5(S)-hydroxy-6-trans-12Z-octadecadienoic acid (C18) retains ~80% activity
  • Functional groups: Carboxyl reduction to alcohol abolishes activity [3]

Alternative substrates:

CompoundRelative Activity (%)Structural Variation
5(S)-HETE100Reference standard
5(S)-HETrE9220:3, n-9
5(S)-HEPE8520:5, n-3
5(S),15(S)-diHETE78Additional 15(S)-OH
6-trans-LTB₄635(S),12(S)-diol; Δ⁶ trans
12(S)-HETE<212(S)-hydroxy
15(S)-HETE<215(S)-hydroxy

The enzyme demonstrates negligible activity toward prostaglandins, thromboxanes, or non-hydroxylated fatty acids. This specificity distinguishes 5-HEDH from other eicosanoid dehydrogenases such as 15-hydroxyprostaglandin dehydrogenase (NAD⁺-dependent) or 15-hydroxyicosatetraenoate dehydrogenase [3] [8].

Inhibitor studies reveal competitive inhibition by NADPH (Kᵢ = 224 nM) and non-competitive inhibition by carboxylic acid analogs of 5-HETE. The tight binding of NADP(H) cofactors (Kd ≈ 150-250 nM) suggests the enzyme maintains a preformed cofactor-binding pocket rather than inducing fit upon binding [8].

Table 3: Biological Significance of 5-HETE Derivatives [1] [3] [4]

MetabolitePrimary ReceptorPotency (EC₅₀)Biological Activities
5(S)-HETEOXER1 (GPCR)30-100 nMNeutrophil chemotaxis, calcium mobilization
5-oxo-ETEOXER1 (GPCR)0.3-1.0 nMEosinophil chemotaxis (30x > LTB₄), tumor proliferation
5-HETE methyl esterNot characterized>10 μMAnalytical applications, research standard
5(S),15(S)-diHETEPartially via BLT1~10 nMLeukocyte adhesion, lipoxin precursor

The methyl ester derivative, while pharmacologically inert compared to its parent molecules, serves as an essential analytical standard and research tool for metabolic studies. Its stability facilitates investigation of 5-HETE disposition kinetics and tissue distribution patterns without interference from biological esterification pathways [6] [9].

Properties

CAS Number

78037-99-7

Product Name

5-Hete methyl ester

IUPAC Name

methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1

InChI Key

RWLSHOXCJVZJMD-KPMWKZHNSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O

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